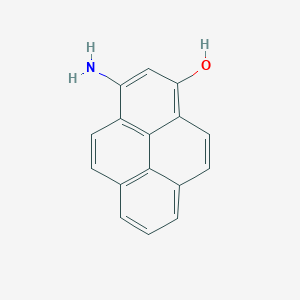![molecular formula C13H20O B14328577 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene CAS No. 110673-02-4](/img/structure/B14328577.png)
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Propan-2-yl)oxy]bicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a propan-2-yl group attached via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene typically involves the reaction of bicyclo[4.2.2]deca-7,9-diene with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-[(Propan-2-yl)oxy]bicyclo[42
科学的研究の応用
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene involves its interaction with molecular targets through various pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.2]deca-3,7-diene: A similar bicyclic compound with different substituents.
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene: Another bicyclic compound with multiple double bonds.
Uniqueness
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the propan-2-yl group attached via an oxygen atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
110673-02-4 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
1-propan-2-yloxybicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C13H20O/c1-11(2)14-13-8-4-3-5-12(6-9-13)7-10-13/h6-7,9-12H,3-5,8H2,1-2H3 |
InChIキー |
JAVWIIXSXSXNLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC12CCCCC(C=C1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


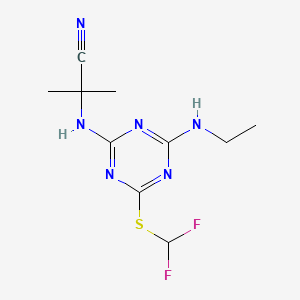
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

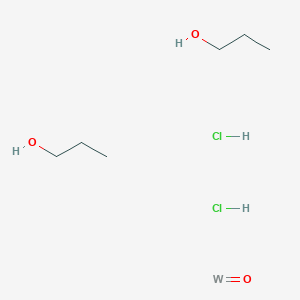
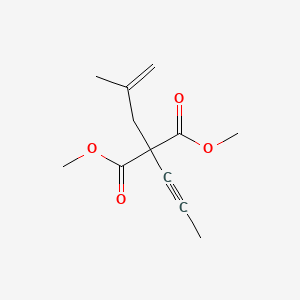
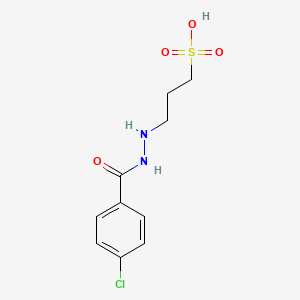
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
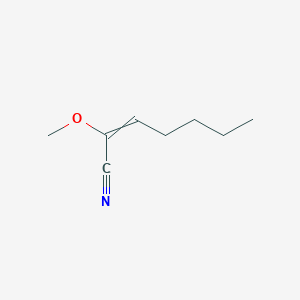

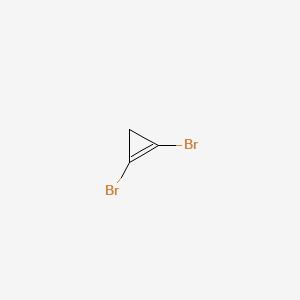

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
